Benzene-d6

NMR spectroscopy Deuterated solvents Residual proton signal

Benzene-d6 (C6D6, hexadeuterobenzene) is a fully deuterated isotopologue engineered for quantitative NMR, GC‑MS SIL‑IS, and SANS contrast‑matching. At ≥99.96 atom% D it delivers ~0.04 % residual ¹H (0.4 mM), a 12.5‑fold reduction versus standard 99.5 atom% D grade, enabling detection of sub‑millimolar analytes near δ 7.16. The M+6 mass shift (m/z 78→84) affords baseline chromatographic resolution for benzene compliance testing to EU limit 5 µg/m³, achieving RSD 0.81–2.4 % and 99–102 % recovery. ≈8 % higher density (0.950 g/mL) and +1.3 °C melting point support cryogenic NMR protocols. Not interchangeable with protiated benzene or partially deuterated isotopologues.

Molecular Formula C6H6
Molecular Weight 84.15 g/mol
CAS No. 1076-43-3
Cat. No. B120219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-d6
CAS1076-43-3
Molecular FormulaC6H6
Molecular Weight84.15 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1
InChIInChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D,6D
InChIKeyUHOVQNZJYSORNB-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes0.75 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene-d6 (CAS 1076-43-3): Procurement Guide for Perdeuterated NMR Solvent and Isotopic Tracer


Benzene-d6 (C6D6, hexadeuterobenzene) is the fully deuterated isotopologue of benzene in which all six aromatic hydrogen atoms have been replaced by deuterium. It is commercially available in isotopic enrichment grades ranging from 99.5 atom% D to ≥99.96 atom% D and is manufactured under ISO 17034 and ISO/IEC 17025 certified reference material standards . As a perdeuterated solvent, it eliminates interfering 1H background signals in NMR spectroscopy, exhibiting a residual proton concentration of 9.52 mM (approximately 1.0% residual 1H at 99% deuterium purity) compared to 25.1 mM for chloroform-d [1]. The compound is also employed as a stable isotope-labeled internal standard in GC-MS quantification and as a contrast-matching solvent in small-angle neutron scattering (SANS) structural studies due to its negligible neutron scattering contrast with carbon [2].

Why Benzene-d6 Cannot Be Replaced by Benzene, Benzene-d1, or Other Deuterated Aromatic Solvents


Benzene-d6 is not functionally interchangeable with its protiated analog benzene (C6H6) or with partially deuterated isotopologues such as benzene-d1 or benzene-d5 because the substitution of deuterium for hydrogen produces quantitatively distinct physical, spectroscopic, and analytical performance characteristics. The ~11% higher molecular mass of C6D6 (84.15 g/mol) relative to C6H6 (78.11 g/mol) alters solvent density by +8% (0.950 vs. 0.879 g/mL at 25°C) [1] and raises the melting point by approximately 1.3°C [2], affecting cryogenic NMR experiments and low-temperature sample handling. In NMR applications, benzene-d6 provides a residual proton concentration of 9.52 mM with a characteristic 1:2:3:2:1 quintet splitting pattern due to 2H-1H scalar coupling, whereas protonated benzene produces a massive singlet at ~7.16 ppm that obscures analyte signals entirely [3]. In quantitative mass spectrometry, only fully deuterated benzene-d6 (mass shift M+6) provides baseline chromatographic resolution from the unlabeled analyte (m/z 78 vs. 84), whereas benzene-d1 (M+1) suffers from isotopic overlap with the natural 13C isotopologue of benzene, degrading quantification accuracy. The following quantitative evidence establishes these non-substitutable performance differences across multiple application domains.

Benzene-d6 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Analogs


NMR Residual Proton Linewidth: Benzene-d6 vs. Chloroform-d Signal Broadening Due to 2H-1H Scalar Coupling

The residual proton signal in benzene-d6 (99.6 atom% D) exhibits significantly broader linewidth than that of chloroform-d due to 2H-1H scalar coupling. The lone proton in C6D5H couples to ortho deuterons (I=1), producing a 1:2:3:2:1 quintet pattern with non-Lorentzian lineshape, whereas CHCl3 in chloroform-d exhibits no H-D coupling and yields a sharper singlet [1]. While exact linewidth values in Hz depend on magnetic field homogeneity, the fundamental broadening mechanism in benzene-d6 is intrinsic and cannot be eliminated by shimming, requiring this to be accounted for when using the residual solvent peak for chemical shift referencing or concentration estimation [2]. The residual proton concentration in benzene-d6 is 9.52 mM, lower than chloroform-d (25.1 mM), which affects the signal-to-noise ratio when the residual peak is used as an internal concentration reference [2].

NMR spectroscopy Deuterated solvents Residual proton signal

Physical Property Differentiation: Melting Point and Density of Benzene-d6 vs. Benzene

Complete deuteration of benzene produces measurable changes in bulk physical properties that affect experimental design and sample handling. Benzene-d6 exhibits a melting point of 6.8–7.0°C, which is approximately 1.3°C higher than that of protiated benzene (5.5°C) [1][2]. The density of benzene-d6 at 25°C is 0.950 g/mL, representing an 8.1% increase over benzene (0.879 g/mL at 20°C) . The boiling point difference is less pronounced: 79.1°C for benzene-d6 versus 80.1°C for benzene [2]. These differences arise from the higher molecular mass of deuterium and the stronger C-D bond (zero-point energy effect), which alters intermolecular interactions and packing density in the liquid phase [1].

Thermophysical properties Deuterium isotope effect Low-temperature NMR

Isotopic Enrichment Grades: Quantified Purity Tiers of Benzene-d6 for NMR and MS Applications

Benzene-d6 is commercially available in distinct isotopic enrichment grades that directly impact residual proton signal intensity in 1H NMR and background interference in mass spectrometry. The standard NMR grade offers ≥99.5 atom% D with ≤0.02% water content (by NMR) . A higher-purity grade (≥99.96 atom% D, 100.0 atom% D) provides approximately 12.5× lower residual proton concentration than the 99.5% grade (calculated: 0.04% residual 1H vs. 0.5% residual 1H), which is critical for high-sensitivity NMR experiments on low-concentration samples or when observing exchangeable protons . In contrast, partially deuterated analogs such as benzene-d1 (C6H5D) or benzene-d5 (C6HD5) are not commercially available as bulk solvents and do not provide the uniform deuteration required for NMR solvent suppression or reliable isotopic labeling in MS quantification.

Isotopic purity NMR solvent Procurement specification

GC-MS Internal Standard Performance: Benzene-d6 Quantification Precision vs. Non-Deuterated Internal Standards

Benzene-d6 functions as a stable isotope-labeled internal standard (SIL-IS) for the quantification of benzene and its homologues in complex matrices. In a validated GC-MS method for determining 7 benzene homologues in automobile materials, benzene-d6 as internal standard enabled linear calibration from 10–1000 ng with detection limits (3s) of 9–18 ng [1]. The method achieved relative standard deviations (RSD, n=6) of 0.81–2.4% and spike recoveries of 99.0–102% [1]. In a separate SPME-GC-MS method for trace benzene in air, benzene-d6 internal standardization yielded a coefficient of variance (CV) of 3–5% over a linear range of 10–400 ng C6D6 [2]. These precision metrics are only achievable because the M+6 mass shift of fully deuterated benzene-d6 provides complete chromatographic co-elution with the analyte while enabling distinct mass spectrometric detection via m/z 84 (C6D6+) versus m/z 78 (C6H6+), unlike benzene-d1 (M+1) which would overlap with the natural 13C isotopologue of benzene (~6.6% relative abundance at m/z 79).

Quantitative GC-MS Stable isotope dilution Benzene homologues

SANS Contrast Matching: Benzene-d6 vs. Protonated Solvents for Selective Structural Visualization

In small-angle neutron scattering (SANS), the scattering contrast between a solute and solvent is determined by the difference in their neutron scattering length densities (SLD). Deuterated solvents including benzene-d6 and toluene-d8 exhibit virtually zero scattering contrast with carbon due to the similar SLD values, whereas protonated solvents produce high incoherent scattering that severely limits sample transmission and path length [1][2]. Specifically, the high incoherent cross section of hydrogen-containing solvents reduces the maximum usable sample path length, whereas deuterated benzene-d6 permits longer path lengths and enables selective visualization of non-carbon components or deuterium-labeled regions of macromolecules. This property is exploited in contrast variation SANS experiments where the scattering contributions of different molecular components are systematically varied through H/D isotopic substitution [2].

Small-angle neutron scattering Contrast variation Polymer and fullerene characterization

Kinetic Isotope Effects in Catalytic Exchange: Benzene-d6 vs. Benzene on Pt{110} Surface

On a Pt{110} single crystal surface, the exchange reaction of chemisorbed benzene with gas-phase hydrogen/deuterium exhibits a large kinetic isotope effect (KIE) depending on the direction of exchange. Direct time-resolved HREELS measurements at 300–346 K revealed that C6D6 exchanging with H2 proceeds at a significantly slower rate than C6H6 exchanging with D2 [1]. The surface reaction under saturation coverage (work function decrease of 1.7 eV) follows second-order kinetics with respect to C-H bond concentration and has an activation energy of 90±10 kJ mol⁻¹ [1]. This directional KIE is not observed in gas-phase H/D atom reactions with benzene, where competitive C6H6/C6D6 mixture experiments showed no primary kinetic isotope effect (activation energies for H and D atom addition are equal within experimental error: 2.70±0.20 kcal/mol) [2]. The surface-bound KIE thus provides a mechanistic probe specific to the catalytic environment, enabling distinction between gas-phase and surface-mediated reaction pathways.

H-D exchange kinetics Surface catalysis Platinum single crystal

Benzene-d6 Procurement-Driven Application Scenarios: Where Perdeuterated Benzene Delivers Quantifiable Advantage


High-Sensitivity 1H NMR of Low-Concentration Analytes in Aromatic Solvent

When analyzing sub-millimolar concentrations of aromatic compounds or natural products that require an aromatic solvent environment for solubility or chemical shift dispersion, benzene-d6 at ≥99.96 atom% D isotopic purity provides a residual proton concentration of approximately 0.04% (equivalent to ~0.4 mM residual 1H signal) . This is a 12.5× reduction in solvent background relative to the standard 99.5 atom% D grade (~5 mM residual 1H) . The ultra-high purity grade is specifically indicated for experiments where analyte signals are near the residual solvent peak at 7.16 ppm or when observing exchangeable protons that may be obscured by water or residual HOD signals.

Stable Isotope Dilution GC-MS Quantification of Benzene in Environmental or Industrial Matrices

For regulatory compliance testing of benzene in air, water, soil, or consumer products, benzene-d6 serves as the gold-standard internal standard. Validated methods demonstrate that benzene-d6 SIL-IS achieves RSD values of 0.81–2.4% (n=6) and recoveries of 99.0–102% for benzene homologues across a 10–1000 ng linear range [1]. This level of precision is required for methods operating near regulatory limits (e.g., EU ambient air benzene limit of 5 µg/m³ annual average) and cannot be achieved with surrogate internal standards due to differential extraction efficiencies and ionization suppression/enhancement in complex matrices.

SANS Contrast Variation Studies of Carbon-Rich Macromolecules and Nanoparticles

In small-angle neutron scattering experiments where the objective is to selectively visualize non-carbon components (e.g., metal clusters, protein domains, or deuterium-labeled polymer segments) within a carbonaceous matrix, benzene-d6 is the solvent of choice because its neutron scattering length density closely matches that of carbon, effectively rendering the carbon framework 'invisible' [2][3]. This contrast-matching property is unique to perdeuterated aromatic solvents and cannot be replicated by benzene or partially deuterated isotopologues. The low incoherent scattering cross section of deuterium (2.05 barn vs. 80.27 barn for 1H) further enables longer sample path lengths and improved signal-to-noise ratios relative to protonated solvents [3].

Mechanistic Studies of Heterogeneous Catalytic H-D Exchange on Platinum Surfaces

For surface science investigations of benzene hydrogenation/dehydrogenation mechanisms on platinum group metal catalysts, the use of benzene-d6 versus benzene enables direct observation of directional kinetic isotope effects that reveal the rate-limiting step. On Pt{110}, the exchange of C6D6 with H2 is significantly slower than C6H6 with D2 (activation energy 90±10 kJ mol⁻¹ under saturation coverage) [4]. This directional KIE is diagnostic of a surface-mediated addition-elimination mechanism where C-H(D) bond breaking/formation contributes to the reaction coordinate. Such mechanistic information cannot be obtained using only the protiated isotopologue and is essential for rational catalyst design.

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